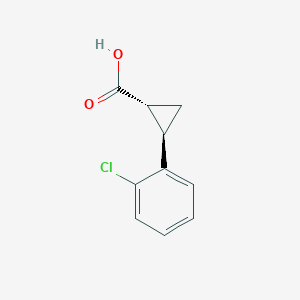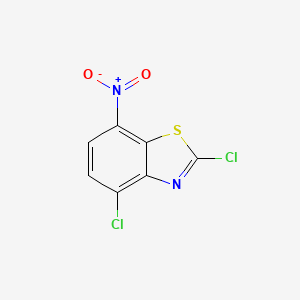
2-Hydroxy-3-phenylpropanamide
説明
2-Hydroxy-3-phenylpropanamide is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 and is typically found in the form of a powder .
Synthesis Analysis
The synthesis of this compound and its analogs has been discussed in several studies . For instance, one study described the synthesis of this compound via the treatment of (±)-cis-N-(3-methyl-4-piperidyl)-N-phenylpropanamide with styrene oxide .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not extensively documented, it’s worth noting that the compound’s metabolic activation is crucial for its function . For instance, one study showed that the compound needs to be metabolically oxidized to form an electrophile that preferentially reacts with endoplasmic reticulum proteins .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 112-113°C .科学的研究の応用
Synthesis of Chiral Compounds
2-Hydroxy-3-phenylpropanamide has been used in the synthesis of various chiral compounds. One study demonstrated its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines, with the outcomes supported by 'ab initio' calculations (Hajji et al., 2002).
Green Synthesis of Kojic Acid Derivatives
Innovative methods for synthesizing kojic acid derivatives have been developed using 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives. This process is notable for its simplicity, mild reaction conditions, and environmental friendliness (Li et al., 2013).
Crystal Structure Analysis
The crystal structure of various derivatives of this compound has been studied, providing insights into molecular configurations and stability in the crystalline state. These studies contribute to the understanding of intermolecular interactions and bond distances (Kolev et al., 1995).
Exploration of Phenylpropanoids
Research has also delved into the isolation and characterization of new compounds from phenylpropanoids, aiding in the elucidation of their structures and absolute configurations through various spectroscopic techniques (Zhang et al., 2016).
Chemical Synthesis of Ester Derivatives
This compound has been utilized in the development of new ester derivatives, emphasizing the structure-activity relationship and potential therapeutic applications (Fang Sn et al., 1983).
Antioxidant Activities
The compound has been incorporated in the synthesis of new antioxidant phenylpropanoids, highlighting its potential for diverse applications, including in food preservation and pharmaceuticals (Choudhary et al., 2008).
Scientific Research Applications of this compound
Chemical Synthesis
- Kojic Acid Derivatives Synthesis : this compound derivatives are effectively synthesized in ionic liquids, offering operational simplicity, environmentally friendly conditions, and high yields, as demonstrated in the green synthesis of kojic acid derivatives (Li et al., 2013).
- Chiral Compound Formation : The compound has been used to study chemoselective reactions against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This exploration furthers our understanding of nucleophilic centers and their reactivity (Hajji et al., 2002).
- Synthesis of β-Hydroxy Esters : It has been employed in the development of β-hydroxy esters using a planar-chiral DMAP derivative catalyst. This methodology has been demonstrated to produce (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for bioactive molecules (Díaz‐Álvarez et al., 2014).
Pharmaceutical Research
- Anticancer Agent Design : Functionalized amino acid derivatives, including 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, showing potential as pharmacophores in anticancer drug design (Kumar et al., 2009).
Crystallography
- Molecular Configuration Studies : The crystal structure of various derivatives has been analyzed, providing insights into molecular configurations and stability in the crystalline state, contributing to the understanding of intermolecular interactions and bond distances (Kolev et al., 1995).
Green Chemistry
- Microwave-Irradiated Synthesis : The compound has been synthesized using microwave irradiation, highlighting the efficiency and sustainability of such methods in organic synthesis (Birolli et al., 2020).
Safety and Hazards
特性
IUPAC Name |
2-hydroxy-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFSFXUXCGTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310405 | |
| Record name | α-Hydroxybenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
705-59-9 | |
| Record name | α-Hydroxybenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Hydroxybenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3386100.png)






![1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3386156.png)


![Spiro[4.5]dec-2-en-1-one](/img/structure/B3386173.png)


![Bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B3386190.png)